Cas no 433332-27-5 (2-Triisopropylsilyloxazole)

2-Triisopropylsilyloxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Triisopropylsilyloxazole
- 2-(triisopropylsilyl)-1,3-oxazole
- 2-TIPS-oxazole
- 2-triisopropylsilyl-1,3-oxazole
- AGN-PC-0D0J0H
- FT-0685960
- Oxazole, 2-[tris(1-methylethyl)silyl]-
- RP07618
- SureCN1936503
- Y9103
- 2-Triisopropylsilanyl-oxazole
- DS-016497
- 2-[Tri(propan-2-yl)silyl]-1,3-oxazole
- 1,3-oxazol-2-yl-tri(propan-2-yl)silane
- C12H23NOSi
- 433332-27-5
- SY204947
- AKOS015950480
- 2-(Triisopropylsilyl)oxazole
- A924070
- DTXSID30732463
- MFCD17169832
- 2-[tris(propan-2-yl)silyl]-1,3-oxazole
- J-510358
- CS-0096476
- AC6141
- 2-triisopropylsilyl oxazole
- PBDIANQBYUQMPW-UHFFFAOYSA-N
- SCHEMBL1936503
- EN300-260408
-
- MDL: MFCD17169832
- Inchi: InChI=1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3
- InChI Key: PBDIANQBYUQMPW-UHFFFAOYSA-N
- SMILES: CC(C)[Si](C(C)C)(C(C)C)C1=NC=CO1
Computed Properties
- Exact Mass: 225.15499
- Monoisotopic Mass: 225.154890892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.03
2-Triisopropylsilyloxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM327886-1g |
1,3-oxazol-2-yl-tri(propan-2-yl)silane |
433332-27-5 | 95%+ | 1g |
$*** | 2023-03-29 | |
Enamine | EN300-260408-1.0g |
2-[tris(propan-2-yl)silyl]-1,3-oxazole |
433332-27-5 | 95% | 1.0g |
$480.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167116-50mg |
2-(Triisopropylsilyl)oxazole |
433332-27-5 | 95% | 50mg |
¥2171 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167116-1g |
2-(Triisopropylsilyl)oxazole |
433332-27-5 | 95% | 1g |
¥10800 | 2023-04-14 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY204947-1g |
2-(Triisopropylsilyl)oxazole |
433332-27-5 | ≥95% | 1g |
¥7225.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y1293966-5g |
2-Triisopropylsilanyl-oxazole |
433332-27-5 | 95% | 5g |
$1635 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167116-250mg |
2-(Triisopropylsilyl)oxazole |
433332-27-5 | 95% | 250mg |
¥4276 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167116-2.5g |
2-(Triisopropylsilyl)oxazole |
433332-27-5 | 95% | 2.5g |
¥18129 | 2023-04-14 | |
Enamine | EN300-260408-10g |
2-[tris(propan-2-yl)silyl]-1,3-oxazole |
433332-27-5 | 95% | 10g |
$2684.0 | 2023-09-14 | |
1PlusChem | 1P00E57M-500mg |
2-triisopropylsilyl oxazole |
433332-27-5 | 95% | 500mg |
$315.00 | 2024-05-02 |
2-Triisopropylsilyloxazole Related Literature
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on 2-Triisopropylsilyloxazole
Comprehensive Overview of 2-Triisopropylsilyloxazole (CAS No. 433332-27-5): Properties, Applications, and Industry Trends
In the realm of organosilicon chemistry, 2-Triisopropylsilyloxazole (CAS No. 433332-27-5) stands out as a versatile silyl-protected oxazole derivative. This compound has garnered significant attention due to its unique structural properties and wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "2-Triisopropylsilyloxazole synthesis", "CAS 433332-27-5 applications", and "silyl protecting groups in heterocycles", reflecting its growing relevance in synthetic chemistry.
The molecular structure of 2-Triisopropylsilyloxazole features a triisopropylsilyl (TIPS) group attached to the 2-position of an oxazole ring. This configuration enhances the compound's stability and reactivity, making it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its role in metal-catalyzed transformations, a hot topic in green chemistry forums. The TIPS group's steric bulk also enables selective functionalization, addressing the industry's demand for precision synthesis techniques.
One of the most searched questions regarding CAS 433332-27-5 relates to its solubility profile. This compound exhibits excellent solubility in common organic solvents like THF, dichloromethane, and ethyl acetate, while remaining insoluble in water. Such properties make it ideal for solution-phase synthesis, particularly in peptide modifications and ligand design for catalytic systems. The rise of flow chemistry applications has further increased interest in this aspect, as researchers explore continuous manufacturing processes.
In pharmaceutical research, 2-Triisopropylsilyloxazole serves as a key building block for bioactive molecule development. Its oxazole core appears in numerous FDA-approved drugs, particularly in antimicrobial and anti-inflammatory agents. Recent patent analyses reveal a 30% increase in filings mentioning "oxazole derivatives" since 2020, with many leveraging the TIPS-protected form for improved metabolic stability. This aligns with current drug discovery trends favoring heterocyclic scaffolds with enhanced pharmacokinetic properties.
The material science sector has adopted 433332-27-5 for developing advanced polymers and electronic materials. Its ability to participate in click chemistry reactions makes it valuable for creating functionalized surfaces in OLED technology and organic semiconductors. With the global electronic materials market projected to reach $100 billion by 2027, searches for "oxazole-based electronic materials" have surged by 45% year-over-year, indicating strong commercial potential.
From a safety perspective, 2-Triisopropylsilyloxazole requires standard laboratory precautions. While not classified as hazardous under GHS criteria, proper ventilation and PPE are recommended during handling. This contrasts with many traditional heterocycle protection methods that employ more reactive reagents, making the TIPS variant a safer alternative—a factor increasingly prioritized in ESG-compliant research facilities.
Emerging applications in bioconjugation techniques have further expanded the utility of CAS 433332-27-5. Its compatibility with bioorthogonal chemistry enables selective labeling of biomolecules, a technique revolutionizing diagnostic imaging and targeted drug delivery systems. This aligns with the booming theranostics market, where annual growth exceeds 12% as medical researchers seek multifunctional agents.
Looking ahead, innovations in catalytic silylation promise to improve the cost-efficiency of 2-Triisopropylsilyloxazole production. Recent publications in ACS Catalysis highlight photoredox methods for TIPS group installation, reducing reliance on stoichiometric reagents. Such advancements address two major industry pain points: process sustainability and atom economy, making this compound increasingly attractive for large-scale applications.
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